molecular formula C4H12ClN B1591366 Diethyl-d10-amine hydrochloride CAS No. 285132-87-8

Diethyl-d10-amine hydrochloride

Cat. No.: B1591366
CAS No.: 285132-87-8
M. Wt: 119.66 g/mol
InChI Key: HDITUCONWLWUJR-MFMGRUKYSA-N
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Description

Diethyl-d10-amine hydrochloride is a deuterated compound with the molecular formula (C2D5)2NH · HCl. It is a stable isotope-labeled analog of diethylamine, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-d10-amine hydrochloride can be synthesized through the alkylation of ammonia or primary amines with deuterated ethyl halides. The general reaction involves the nucleophilic substitution of deuterated ethyl halides with ammonia or primary amines, followed by the formation of the hydrochloride salt. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

    Catalysts: Base catalysts such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification steps: Crystallization or distillation to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions

Diethyl-d10-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds

    Reduction: Reduction reactions can convert it back to the parent amine

    Substitution: Nucleophilic substitution reactions with alkyl halides to form higher alkylated amines

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides (e.g., ethyl bromide, methyl iodide)

Major Products

    Oxidation products: Nitroso or nitro derivatives

    Reduction products: Parent amine (diethyl-d10-amine)

    Substitution products: Higher alkylated amines

Scientific Research Applications

Diethyl-d10-amine hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution

    Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of diethyl-d10-amine hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other reactions. The deuterium atoms in the compound provide stability and allow for detailed studies of reaction pathways and mechanisms. The molecular targets and pathways involved include:

    Nucleophilic centers: Reacts with electrophilic centers in various molecules

    Reaction intermediates: Formation of stable intermediates that can be studied using spectroscopic techniques

Comparison with Similar Compounds

Diethyl-d10-amine hydrochloride can be compared with other similar compounds, such as:

    Diethylamine: The non-deuterated analog, which is less stable and provides less detailed information in studies

    Dimethyl-d6-amine hydrochloride: Another deuterated amine with different alkyl groups, used for similar applications but with different properties

    Methyl-d3-amine hydrochloride: A simpler deuterated amine, used in studies requiring fewer deuterium atoms

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583934
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285132-87-8
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285132-87-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-d10-amine hydrochloride
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Diethyl-d10-amine hydrochloride
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Diethyl-d10-amine hydrochloride
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Diethyl-d10-amine hydrochloride
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Diethyl-d10-amine hydrochloride
Reactant of Route 6
Diethyl-d10-amine hydrochloride

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